![molecular formula C22H27FN2O B10796322 2-[[9-[(2-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenol](/img/structure/B10796322.png)
2-[[9-[(2-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV666116 is a compound from the Medicines for Malaria Venture (MMV) Box, which is a collection of compounds with potential antimalarial activity. This compound has shown promising results in inhibiting the growth of various parasites, making it a valuable candidate for further research and development in the field of infectious diseases .
Preparation Methods
The synthetic routes and reaction conditions for MMV666116 involve several steps. The preparation typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions to build the desired molecular structure. These reactions may include condensation, cyclization, and functional group modifications. The industrial production methods for MMV666116 would involve scaling up these reactions to produce the compound in larger quantities, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
MMV666116 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV666116 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies to understand its reactivity and interactions with other molecules.
Biology: It is used in biological assays to study its effects on different cell lines and organisms.
Medicine: It is being investigated for its potential use as an antimalarial drug, as well as its efficacy against other parasitic infections.
Industry: It may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of MMV666116 involves its interaction with specific molecular targets within the parasite. It disrupts essential biological pathways, leading to the inhibition of parasite growth and replication. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the parasite’s metabolic processes and cellular functions .
Comparison with Similar Compounds
MMV666116 can be compared with other similar compounds from the MMV Box, such as MMV006913 and MMV019124. These compounds also exhibit potent antimalarial activity and share structural similarities with MMV666116. MMV666116 has shown unique properties in terms of its selectivity and potency against specific parasites, making it a valuable addition to the collection of potential antimalarial agents .
Similar Compounds
- MMV006913
- MMV019124
- MMV665807
- MMV665850
These compounds have been identified as having similar structures and biological activities, but each has its own unique characteristics that contribute to its potential as a therapeutic agent .
Properties
Molecular Formula |
C22H27FN2O |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenol |
InChI |
InChI=1S/C22H27FN2O/c23-20-8-3-1-6-18(20)14-24-12-5-10-22(16-24)11-13-25(17-22)15-19-7-2-4-9-21(19)26/h1-4,6-9,26H,5,10-17H2 |
InChI Key |
IGCYDMHHQHPMEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CC=CC=C3O)CN(C1)CC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


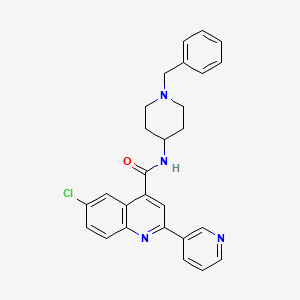
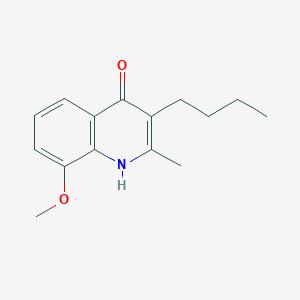
![12,13-Dimethoxy-8,8-dimethyl-3,4,7-triazatricyclo[8.4.0.0(2,6)]tetradeca-1(10),2,6,11,13-pentaen-5-one](/img/structure/B10796262.png)
![N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B10796266.png)
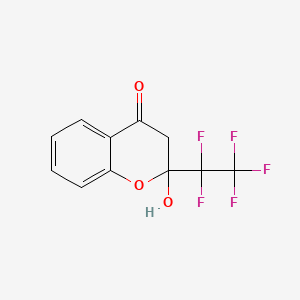
![1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride](/img/structure/B10796289.png)
![N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B10796296.png)
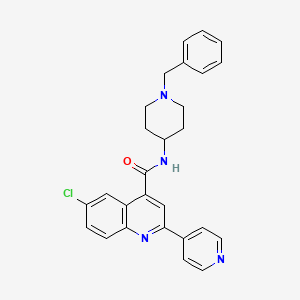
![(4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine](/img/structure/B10796311.png)
![7-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-(propan-2-yloxymethyl)quinolin-8-ol](/img/structure/B10796315.png)
![5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B10796319.png)
![N-cyclopentyl-4-[4-[[3-(trifluoromethyl)phenyl]methylamino]piperidin-1-yl]benzamide](/img/structure/B10796326.png)
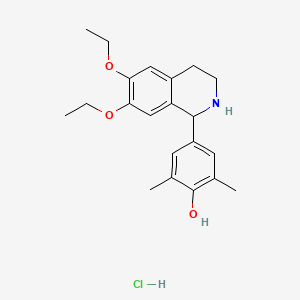
![N-[4-(1H-indol-2-yl)phenyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B10796338.png)
